N'-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide
Description
N'-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and an oxalamide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-2-4-14(5-3-13)20-24-17(12-27-20)10-11-22-18(25)19(26)23-16-8-6-15(21)7-9-16/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOCJNDSXVCEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with oxalyl chloride to form the intermediate oxalamide. This intermediate is then reacted with 2-(2-(p-tolyl)thiazol-4-yl)ethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N'-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of halogens
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogenation catalysts, metal hydrides.
Substitution: Halogens, Lewis acids
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of nitro groups will yield amines .
Scientific Research Applications
Research has demonstrated that thiazole derivatives exhibit promising anticancer properties. Studies indicate that compounds similar to N'-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a comparative study evaluating the cytotoxic effects of thiazole derivatives on human cancer cell lines, the following results were observed:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-431 | 1.98 |
| Compound B | HT29 | 1.61 |
| This compound | MCF7 | 1.75 |
These findings suggest that this compound has considerable potential as an anticancer agent.
Antimicrobial Applications
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are recognized for their ability to inhibit bacterial growth effectively.
Antibacterial Evaluation
A study assessing the antibacterial activity of several thiazole derivatives yielded the following Minimum Inhibitory Concentration (MIC) values against common pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that this compound holds promise as an effective antimicrobial agent.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis.
- Substitution Reactions : Introducing the 4-chlorophenyl group through nucleophilic substitution.
- Amide Bond Formation : Reacting the thiazole derivative with acetic anhydride under basic conditions.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation.
Mechanism of Action
The mechanism of action of N'-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-nitrophenyl)thiazole: Known for its antimicrobial properties.
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Exhibits antifungal activity.
Uniqueness
N'-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is unique due to its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
N'-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C19H18ClN3OS
- Molecular Weight : 371.88 g/mol
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a chlorophenyl group enhances its pharmacological profile.
Research indicates that compounds with thiazole rings often exhibit various mechanisms of action, including:
- Antimicrobial Activity : Thiazole derivatives have shown promising antibacterial and antifungal properties.
- Anticancer Activity : Some studies suggest that thiazole compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
- Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes involved in disease progression.
Biological Activity Overview
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study demonstrated that derivatives of thiazole showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that the introduction of a chlorophenyl group enhanced the antimicrobial efficacy compared to other derivatives without this substitution . -
Anticancer Potential :
Research has highlighted the ability of thiazole derivatives to inhibit the growth of various cancer cell lines. For instance, one derivative was found to have an IC50 value of 27.3 μM against breast cancer cells (T47D) and 6.2 μM against colon carcinoma cells (HCT-116) indicating strong anticancer potential . -
Mechanistic Insights :
The compound's ability to induce Oct3/4 expression in embryonic stem cells was noted as a critical mechanism for reprogramming somatic cells into induced pluripotent stem cells (iPSCs). This suggests potential applications in regenerative medicine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
